Calcium telluride

説明

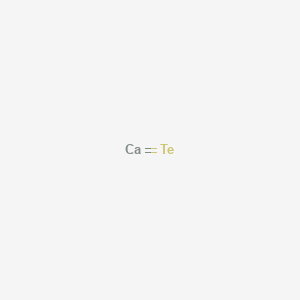

Calcium telluride (CaTe) is a chemical compound with the molecular weight of 167.678 g/mol . It is a crystalline solid and is used in solar energy and advanced optical applications .

Synthesis Analysis

The synthesis of this compound has been carried out by two methods using enriched 128 Te . The X-ray diffraction results of both samples correspond to the orthorhombic tricalcic telluride .Molecular Structure Analysis

The chemical structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together. The this compound molecule contains a total of 1 bond. There are 1 non-H bond, 1 multiple bond, and 1 double bond .Chemical Reactions Analysis

This compound is a compound that can form complexes in solution with a variety of substances that have a pair of unshared electrons (e.g. on N, O, S atoms in the molecule) capable of satisfying the coordination number of the metal .Physical And Chemical Properties Analysis

This compound is a crystalline solid . It has a molecular weight of 167.678 g/mol . The oxidation number of calcium in this compound is 2 .科学的研究の応用

Synthesis for Mössbauer Sources : Piña, Arriola, and Guzman (2005) explored the synthesis of calcium telluride using enriched 128Te. The compound's properties suggest potential use as a Mössbauer 129I source after irradiation with thermal neutrons in a nuclear reactor (Piña, Arriola, & Guzman, 2005).

Medical Imaging : Rawal et al. (2018) discussed the application of Calcium-zinc-telluride (CZT) SPECT cameras in myocardial perfusion imaging (MPI), highlighting its efficacy in reducing radiation exposure without compromising image quality (Rawal et al., 2018).

Flotation Behaviour in Mining : Shackleton, Malysiak, and O'connor (2007) investigated the flotation and surface characteristics of platinum and palladium tellurides in mining. They noted the impact of calcium ion concentration on the flotation response of telluride minerals, which is relevant for ore processing (Shackleton, Malysiak, & O'connor, 2007).

Electron Bombardment in Material Science : Jordan and Stirland (1971) studied the effects of electron bombardment on the growth of lead telluride layers on calcium fluoride substrates, a finding significant for thin film production and material science applications (Jordan & Stirland, 1971).

Quantum Dot Neurotoxicity : Wu et al. (2015) explored the neurotoxicity of cadmium telluride quantum dots in rat primary cultured hippocampal neurons. They observed that N-acetylcysteine offers partial protection against this neurotoxicity, indicating potential biomedical implications (Wu et al., 2015).

Biological Potency and Applications : Ba, Döring, Jamier, and Jacob (2010) reviewed tellurium's biological applications, including its use in protein crystallography and as cadmium telluride nanoparticles in medical imaging and diagnosis (Ba, Döring, Jamier, & Jacob, 2010).

Mineralization in Nanotechnology : Liu et al. (2016) utilized charged inorganic nanowires, such as tellurium nanowires, to direct the mineralization of uniform amorphous calcium carbonate shells. This method holds potential for the synthesis of various inorganic nanostructures (Liu et al., 2016).

Tellurates Reaction with Basic Oxides : Osińska, Kloczko, and Gontarz (1995) studied the reactions of calcium tellurates with basic oxides, a process essential for understanding the chemical behavior of tellurium compounds (Osińska, Kloczko, & Gontarz, 1995).

Optical Properties in Glass Manufacturing : Chagraoui et al. (2010) investigated tellurite glasses containing calcium and bismuth oxides, focusing on their synthesis and characterization. This research is pertinent to the development of new glass materials (Chagraoui et al., 2010).

Frequency Reference in Optics : Taylor et al. (2018) characterized the molecular tellurium spectrum in relation to transitions in neutral calcium, which has implications in optical clocks and atomic-beam characterization (Taylor et al., 2018).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tellanylidenecalcium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFTQLBVSSQWOKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

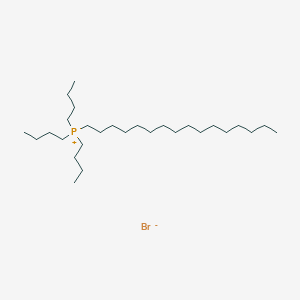

[Ca]=[Te] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaTe | |

| Record name | calcium telluride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065167 | |

| Record name | Calcium telluride (CaTe) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12013-57-9 | |

| Record name | Calcium telluride (CaTe) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12013-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcium telluride (CaTe) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012013579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium telluride (CaTe) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium telluride (CaTe) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium telluride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrazole-3-carboxylic acid, 4-[2-[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, sodium salt (1:2)](/img/structure/B79119.png)

![Cyclopenta[4,5]pyrrolo[2,3-B]pyridine, 5,6,7,8-tetrahydro](/img/structure/B79126.png)